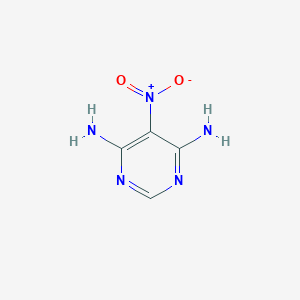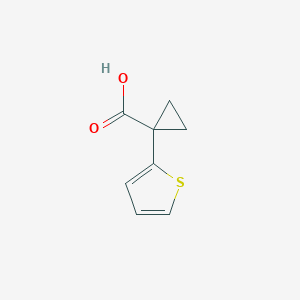
1-(Thiophen-2-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Thiophen-2-yl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C8H8O2S . It has a molecular weight of 168.22 . The IUPAC name for this compound is 1-(2-thienyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for “1-(Thiophen-2-yl)cyclopropanecarboxylic acid” is 1S/C8H8O2S/c9-7(10)8(3-4-8)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 138-139°C . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Herbicidal and Fungicidal Activities
Cyclopropanecarboxylic acid derivatives, closely related to 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, have been utilized due to their significant biological activity. In particular, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have demonstrated excellent herbicidal and fungicidal activities, showcasing the potential of these compounds in agricultural applications (Tian et al., 2009).
Antimicrobial Properties
Thiophene-containing compounds, including those structurally similar to 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, are known for their versatile biological activity. Notably, they possess anticancer, antibacterial, antiviral, and antioxidant activities. This makes them valuable in the synthesis of various heterocyclic compounds for potential medical applications (Mabkhot et al., 2017).
Solar Cell Applications
Certain derivatives of cyclopropanecarboxylic acid, similar to 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, have been utilized in molecular engineering for dye-sensitized solar cell applications. These organic sensitizers, comprising donor, electron-conducting, and anchoring groups, demonstrate high incident photon-to-current conversion efficiency, indicating their potential in renewable energy technologies (Hagberg et al., 2008).
Antimicrobial and Antioxidant Studies
Compounds related to 1-(Thiophen-2-yl)cyclopropanecarboxylic acid have been synthesized and shown to exhibit excellent antimicrobial and antioxidant activities. This indicates their potential in developing new pharmaceuticals and antioxidants (Raghavendra et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-thiophen-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-7(10)8(3-4-8)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGVANXRGMMXGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597026 |
Source


|
| Record name | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)cyclopropanecarboxylic acid | |
CAS RN |
162959-94-6 |
Source


|
| Record name | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


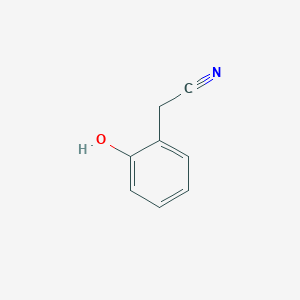
![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)
![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

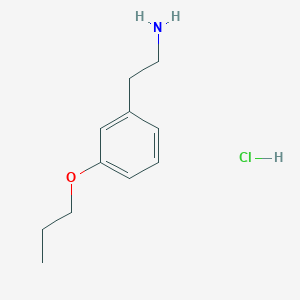


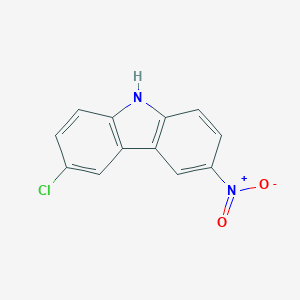

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)
